1-(Benzylsulfanyl)-4-nitrobenzene
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Overview
Description
1-(Benzylsulfanyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group at the 1-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-nitrochlorobenzene with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Benzylsulfinyl-4-nitrobenzene, benzylsulfonyl-4-nitrobenzene.
Reduction: 1-(Benzylsulfanyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-(benzylsulfanyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Benzylsulfanyl)-4-nitrobenzene can be compared with other similar compounds such as:
1-(Benzylsulfanyl)octan-2-ol: Another sulfur-containing compound with different functional groups and applications.
4-Nitrothiophenol: Contains a nitro group and a thiol group, showing different reactivity and applications.
Benzylsulfinyl-4-nitrobenzene: An oxidized form of this compound with distinct chemical properties.
Properties
IUPAC Name |
1-benzylsulfanyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYQDTUUYUAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363330 |
Source
|
Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27691-43-6 |
Source
|
Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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